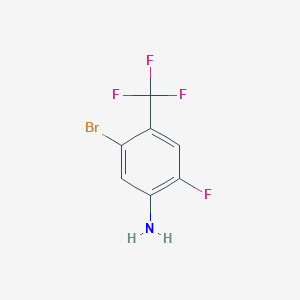

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline

Description

Molecular Formula: C₇H₄BrF₄N Molecular Weight: 258.01 g/mol CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., 2-Bromo-5-(trifluoromethyl)aniline, CAS 454-79-5) suggest similar nomenclature and applications .

This compound is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group at position 4, a bromine atom at position 5, and a fluorine atom at position 2 on the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis . Its halogen substituents (Br and F) contribute to electronic modulation of the aromatic ring, influencing reactivity in cross-coupling reactions or as intermediates in fluorescent materials .

Properties

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHVPIGVGDGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807257-70-0 | |

| Record name | 5-bromo-2-fluoro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:

Fluorination: The addition of a fluorine atom to the ring.

Trifluoromethylation: The incorporation of a trifluoromethyl group.

These reactions often require specific catalysts and conditions to ensure the desired substitution patterns and yields .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The replacement of one functional group with another.

Oxidation Reactions: The addition of oxygen or the removal of hydrogen.

Reduction Reactions: The addition of hydrogen or the removal of oxygen.

Common Reagents and Conditions

Substitution Reactions: Often involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or copper.

Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Typically employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized aniline compounds .

Scientific Research Applications

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of biochemical assays and probes.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Reactivity :

- The position of the trifluoromethyl group significantly impacts electronic properties. For example, 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline (CF₃ at position 4) exhibits stronger electron-withdrawing effects compared to 2-Bromo-5-(trifluoromethyl)aniline (CF₃ at position 5), altering its reactivity in Suzuki-Miyaura couplings .

- Halogen type (Br vs. I) influences molecular weight and utility. Iodine-substituted analogs (e.g., 5-Bromo-2-iodo-4-(trifluoromethyl)aniline) are preferred in palladium-catalyzed reactions due to iodine’s superior leaving-group ability .

Biological Activity :

- Derivatives of 4-(trifluoromethyl)aniline with bromine or chlorine at position 4 (e.g., 2-Bromo-5-(trifluoromethyl)aniline) show enhanced cholinesterase inhibition (IC₅₀ ≤ 50 µM for BChE), outperforming fluoro-substituted analogs .

- The trifluoromethyl group improves metabolic stability, making these compounds viable candidates for CNS drug development .

Synthetic Applications: 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline serves as a precursor to asymmetric spirosilabifluorene derivatives with solid-state fluorescence . Methyl-substituted analogs (e.g., 5-Bromo-4-iodo-2-methylaniline) exhibit weaker hydrogen bonding (N⋯N = 3.300 Å) compared to non-methylated derivatives, influencing crystal packing .

Biological Activity

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic compound with notable potential in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, fluorine, and a trifluoromethyl group, contributes to its biological activity and pharmacological applications. The compound is often studied for its interactions with various biological targets, particularly in the context of drug development.

- Molecular Formula : C7H5BrF4N

- Molecular Weight : 294.47 g/mol

- Physical State : Typically encountered as a hydrochloride salt to enhance solubility in polar solvents.

Research indicates that 5-bromo-2-fluoro-4-(trifluoromethyl)aniline may act as an inhibitor of viral enzymes, particularly those involved in the hepatitis C virus lifecycle. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical for effective pharmacological activity.

Interaction Studies

Studies focusing on the binding affinity of this compound to biological targets have revealed insights into its mechanism of action. For example, interaction studies have illustrated its potential to inhibit specific enzymes involved in viral replication. This is particularly relevant in the context of developing antiviral therapies.

Comparative Biological Activity

To understand the biological activity of 5-bromo-2-fluoro-4-(trifluoromethyl)aniline, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline | C7H4BrF4N | Lacks hydrochloride; used in similar biological studies. |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | C7H4BrF4N | Different substitution pattern; potential pharmacological differences. |

| 2-Fluoro-4-bromobiphenyl | C12H8BrF | Larger biphenyl structure; utilized in different chemical syntheses. |

This table emphasizes how slight modifications in structure can lead to significant differences in biological activity and chemical behavior.

Antiviral Activity

In a study investigating the antiviral properties of various fluorinated compounds, 5-bromo-2-fluoro-4-(trifluoromethyl)aniline demonstrated promising inhibitory effects against hepatitis C virus enzymes. The compound's structural characteristics were found to enhance its binding affinity, making it a candidate for further development as an antiviral agent.

Pharmacokinetic Properties

Pharmacokinetic studies have indicated that compounds with trifluoromethyl groups often exhibit improved absorption and distribution characteristics. For instance, the compound showed favorable intestinal permeability in cellular assays, which is crucial for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.